Fmoc-d-allo-thr(tbu)-oh Fmoc-d-allo-thr(tbu)-oh
Brand Name: Vulcanchem
CAS No.: 170643-02-4
VCID: VC21548795
InChI: InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Molecular Formula: C23H27NO5
Molecular Weight: 397,48 g/mole

Fmoc-d-allo-thr(tbu)-oh

CAS No.: 170643-02-4

Cat. No.: VC21548795

Molecular Formula: C23H27NO5

Molecular Weight: 397,48 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-d-allo-thr(tbu)-oh - 170643-02-4

Specification

CAS No. 170643-02-4
Molecular Formula C23H27NO5
Molecular Weight 397,48 g/mole
IUPAC Name (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
Standard InChI Key LZOLWEQBVPVDPR-JLTOFOAXSA-N
Isomeric SMILES C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Fmoc-D-allo-Thr(tBu)-OH is a protected amino acid derivative with the molecular formula C23H27NO5 and a molecular weight of 397.46 g/mol . The compound is identified by CAS number 170643-02-4 and MDL number MFCD00077074 . Its IUPAC name is (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid , which reflects its specific stereochemical configuration and functional groups.

Structural Elements

The compound features several key structural components:

  • A D-allothreonine core with (2R,3R) stereochemistry

  • A fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino function

  • A tert-butyl (tBu) group protecting the side chain hydroxyl

  • A free carboxylic acid group available for peptide bond formation

Physical and Chemical Properties

The physical and chemical properties of Fmoc-D-allo-Thr(tBu)-OH are summarized in Table 1:

PropertyValueSource
Molecular FormulaC23H27NO5
Molecular Weight397.46 g/mol
Physical FormWhite powder
Boiling Point581.7±50.0 °C (Predicted)
Density1.197
pKa3.42±0.10 (Predicted)
FDA UNIIDU3YJ8UT7T

Synthesis and Preparation Methods

The synthesis of Fmoc-D-allo-Thr(tBu)-OH typically involves multiple strategic steps to ensure the correct stereochemistry and functional group protection.

General Synthetic Approaches

Multiple synthetic routes have been established for producing Fmoc-D-allo-Thr(tBu)-OH:

  • Fmoc Protection: The amino group is protected using the Fmoc group, introduced via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

  • Hydroxyl Protection: The hydroxyl group is protected using tert-butyl via reaction with isobutylene catalyzed by sulfuric acid in a sealed vessel .

  • Fischer and Sandosham's Method: This approach involves protection of hydroxy groups with tert-butyl using H2SO4/2-methylpropene and deprotection of tert-butyl ester by 25% Cl2CHCOOH .

Synthetic Challenges

The synthesis of Fmoc-D-allo-Thr(tBu)-OH presents several challenges:

  • Maintaining stereochemical integrity at the α-carbon and β-carbon positions

  • Selective protection of functional groups

  • Preventing racemization during chemical modifications

  • Ensuring high purity for peptide synthesis applications

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-D-allo-Thr(tBu)-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), where it is used to incorporate D-allothreonine residues into peptide sequences. The Fmoc strategy allows for selective deprotection under mild basic conditions, while the tert-butyl protecting group remains stable until final cleavage with strong acids.

Tetraselide Synthesis

Fmoc-D-allo-Thr-OH has been employed in the total synthesis of the antifungal macrocyclic depsipeptide tetraselide. In this synthesis:

  • Dipeptide 32 was condensed with Fmoc-D-allo-Thr-OH to produce compound 33 with 80% yield .

  • Subsequent deprotection of the acid group under mild conditions provided compound 34 in 85% yield .

Phytosulfokine Peptide Library

In the development of phytosulfokine peptide libraries, 4-allo-Thr PSK (designated as PSK-11) was prepared using Fmoc-allo-Thr(tBu)-OH as a key building block . This application demonstrates the utility of the compound in creating biologically active peptides with potential agricultural applications.

Branched Peptide Synthesis

The compound has been utilized in the synthesis of complex branched peptides using tri- or tetra-orthogonal protecting schemes . In one example, Fmoc-Orn(Boc)-D-allo-Ile-D-allo-Thr(&)-D-allo-Ile-D-Val-O-TrtCl-resin with Alloc-Val& was synthesized as part of a sophisticated protecting group strategy .

Chemical Reactivity

Functional Group Reactivity

Fmoc-D-allo-Thr(tBu)-OH exhibits reactivity patterns characteristic of its functional groups:

Carboxylic Acid Group

The free carboxylic acid readily forms peptide bonds with amino groups when activated with coupling reagents such as:

  • N,N'-Diisopropylcarbodiimide (DIPCDI)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

Fmoc Group

The Fmoc protecting group can be selectively removed under basic conditions, typically using:

  • 20% piperidine in dimethylformamide (DMF)

  • 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in chloroform

tert-Butyl Group

The tert-butyl ether protecting group remains stable under basic conditions but can be cleaved using strong acids such as:

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • 25% dichloroacetic acid

Stereochemical Stability

The stereochemical integrity of the (2R,3R) configuration in Fmoc-D-allo-Thr(tBu)-OH is generally maintained under standard peptide synthesis conditions but may be compromised under harsh reaction conditions or extended exposure to strong bases.

Comparative Analysis with Similar Compounds

Structural Comparison

Fmoc-D-allo-Thr(tBu)-OH differs from similar compounds in its stereochemical configuration:

  • Fmoc-D-Thr(tBu)-OH (CAS: 138797-71-4): This compound has (2R,3S) stereochemistry, in contrast to the (2R,3R) configuration of Fmoc-D-allo-Thr(tBu)-OH. When Fmoc-D-Thr(tBu)-OH undergoes epimerization, it can generate L-allo-threonine .

  • Fmoc-L-allo-Thr(tBu)-OH (CAS: 201481-37-0): This is the enantiomer of Fmoc-D-allo-Thr(tBu)-OH, with (2S,3S) stereochemistry .

  • Fmoc-L-Thr(tBu)-OH: The most commonly used threonine derivative in peptide synthesis, with (2S,3R) stereochemistry.

Hydrophobicity Comparison

Research by Hodges and coworkers established a method for determining the relative hydrophobicity of amino acids, including D-allothreonine derivatives . Their findings revealed:

  • D/L enantiomers give the same retention time (tR) in reversed-phase liquid chromatography (RPLC), confirming true hydrophobicity measurement.

  • The retention time difference between allo-D-tfT/allo-L-tfT (trifluorinated versions) and allo-D-Thr/allo-L-Thr (ΔtR = 4.2 min) is larger than that between D-Ala/L-Ala and Gly (ΔtR = 2.8 min) .

  • The presence of the tert-butyl group in Fmoc-D-allo-Thr(tBu)-OH significantly increases hydrophobicity compared to the non-protected version.

Research Applications and Biological Significance

Peptide Therapeutics Development

Peptides containing D-allothreonine residues have shown enhanced pharmacological properties:

  • Increased Stability: D-amino acids generally confer resistance to proteolytic degradation, extending the half-life of peptide therapeutics.

  • Receptor Selectivity: Studies on peptides containing D-allothreonine have demonstrated improved receptor binding profiles and enhanced selectivity for target receptors.

  • Membrane Permeability: The unique stereochemistry of D-allothreonine can influence peptide conformation, potentially enhancing membrane permeability for improved bioavailability .

Synthetic Efficiency Research

Researchers have established efficient synthetic routes for producing Fmoc-D-allo-Thr(tBu)-OH with high yields and purity . These methods typically involve:

  • Protection strategies using orthogonal protecting groups

  • Stereoselective reactions to ensure the desired configuration

  • Purification techniques to achieve the high purity required for peptide synthesis

SupplierCatalog NumberPackage SizesPrice Range (USD)
Advanced ChemTechFT7525100 mg, 250 mg, 1 g$480.00 for 1 g
MedChemExpressHY-W048700VariousNot specified

Quality Control Parameters

When evaluating commercial sources of Fmoc-D-allo-Thr(tBu)-OH, several quality parameters should be considered:

  • Chemical Purity: Typically assessed by HPLC and should be >98% for peptide synthesis applications.

  • Stereochemical Purity: The absence of other stereoisomers, particularly the D-threonine isomer, is critical for applications requiring stereochemical precision.

  • Absence of Deprotected Material: The presence of partially deprotected material can compromise peptide synthesis efficiency.

  • Storage Conditions: The compound should be stored as a powder at -20°C for long-term stability (up to 3 years) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator